8-Allylamino-3-methyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione
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Description
8-Allylamino-3-methyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione is a useful research compound. Its molecular formula is C18H21N5O2 and its molecular weight is 339.399. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Modifications
The compound is synthesized through ring closing metathesis, starting from 8-bromo-9-butenylpurines or N,9-diallyl-N-methyl-9H-purin-8-amines. This synthesis leads to fused 9,10-dihydro-6H-azepino[1,2-e]purines or 9,10-dihydro-6H-[1,3]diazepino[1,2-e]purines, which have shown to act as inhibitors of lipid peroxidation, indicating their potential as antilipid peroxidation agents (Andreas Thalassitis et al., 2015).
Biological Activities
Cardiovascular Activity : New derivatives of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones have been synthesized and tested for their electrocardiographic, antiarrhythmic, and hypotensive activity. Certain derivatives demonstrated strong prophylactic antiarrhythmic activity and hypotensive effects, providing a basis for further exploration in cardiovascular therapeutic applications (G. Chłoń-Rzepa et al., 2004).
Psychotropic Potential : Another study designed a new series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione as potential ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, showing potential psychotropic activity. This research highlights the versatility of the purine-2,6-dione scaffold in developing new ligands for psychiatric disorders (G. Chłoń-Rzepa et al., 2013).
Sensor Ability and Photophysical Properties
A study on the spectral characteristics and sensor ability of a new 1,8-naphthalimide derivative and its copolymer with styrene, which includes 6-(allylamino)-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (NI3), has been synthesized and characterized. This research contributes to the understanding of the photophysical characteristics of purine derivatives and their application in sensing technologies (D. Staneva et al., 2020).
Properties
IUPAC Name |
3-methyl-7-(3-phenylpropyl)-8-(prop-2-enylamino)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-3-11-19-17-20-15-14(16(24)21-18(25)22(15)2)23(17)12-7-10-13-8-5-4-6-9-13/h3-6,8-9H,1,7,10-12H2,2H3,(H,19,20)(H,21,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKZCQFBNPJGKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC=C)CCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47204005 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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